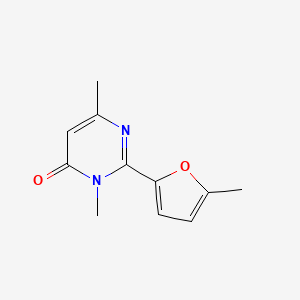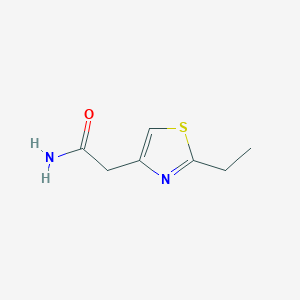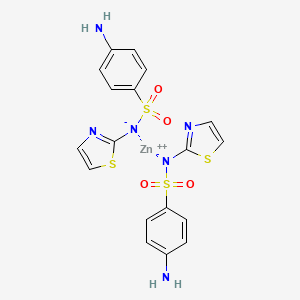
Zinc sulfathiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc sulfathiazole is a compound formed by the combination of zinc and sulfathiazole. Sulfathiazole is an organosulfur compound that was once widely used as an antimicrobial agent. This compound is known for its antibacterial properties and is often used in topical formulations to treat infections, particularly in burn therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc sulfathiazole can be synthesized by reacting sulfathiazole with zinc salts in an aqueous solution. The reaction typically involves the formation of a complex where zinc coordinates with the sulfathiazole molecules. The composition of the resulting compound is generally Zn(ST)2, where ST represents sulfathiazole .
Industrial Production Methods: In industrial settings, this compound is prepared by dissolving sulfathiazole in a suitable solvent, such as ethanol or water, and then adding a zinc salt, such as zinc sulfate or zinc chloride. The mixture is stirred and heated to facilitate the reaction, and the resulting product is filtered, washed, and dried to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions: Zinc sulfathiazole undergoes various chemical reactions, including:
Substitution Reactions: The thiazole ring in sulfathiazole can participate in nucleophilic substitution reactions.
Complexation Reactions: Zinc can form coordination complexes with other ligands.
Common Reagents and Conditions:
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Substitution: Common reagents include halogens and nucleophiles that can attack the thiazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
Zinc sulfathiazole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other thiazole derivatives.
Biology: this compound exhibits antibacterial properties and is used in studies related to microbial inhibition.
Medicine: It is used in topical formulations for treating infections, particularly in burn therapy.
Industry: this compound is used in the formulation of antimicrobial coatings and materials.
Mecanismo De Acción
The mechanism of action of zinc sulfathiazole involves the inhibition of bacterial enzyme activity. Sulfathiazole, a component of this compound, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound effectively starves the bacteria of folate, leading to their death .
Comparación Con Compuestos Similares
Zinc Sulfadiazine: Another zinc compound used in burn therapy with similar antibacterial properties.
Sulfathiazole: The parent compound of zinc sulfathiazole, used as an antimicrobial agent.
Sulfadiazine: A sulfonamide antibiotic similar to sulfathiazole but with different pharmacokinetic properties.
Uniqueness: this compound is unique due to its combination of zinc and sulfathiazole, which enhances its antibacterial properties and makes it particularly effective in topical applications for burn therapy. Its ability to form stable complexes with zinc also distinguishes it from other sulfonamide antibiotics .
Propiedades
Número CAS |
5434-78-6 |
|---|---|
Fórmula molecular |
C18H16N6O4S4Zn |
Peso molecular |
574.0 g/mol |
Nombre IUPAC |
zinc;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide |
InChI |
InChI=1S/2C9H8N3O2S2.Zn/c2*10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h2*1-6H,10H2;/q2*-1;+2 |
Clave InChI |
BYDMFZFWWZCIFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


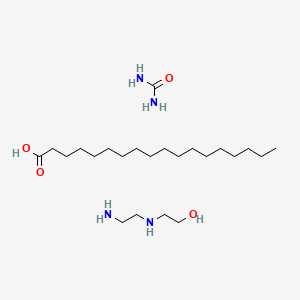

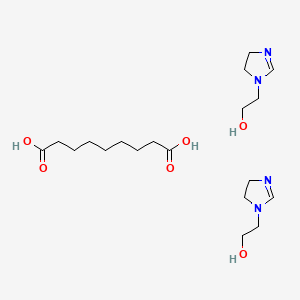
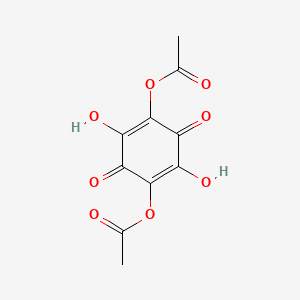
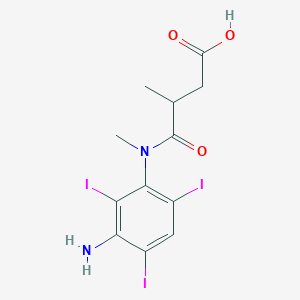
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)
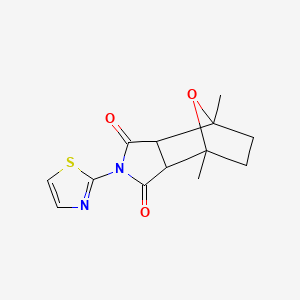
![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)




